molecular formula C20H19N5O B066208 Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- CAS No. 166042-09-7

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-

Cat. No.: B066208
CAS No.: 166042-09-7
M. Wt: 345.4 g/mol
InChI Key: BWQZSSQCFHRJFT-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems has been a cornerstone of medicinal chemistry since the 19th century, driven by the discovery of naturally occurring alkaloids and dyes containing polycyclic frameworks. Early work focused on carbocyclic systems, but the introduction of heteroatoms (e.g., nitrogen, oxygen) into ring structures revolutionized drug design by enabling precise modulation of electronic and steric properties. The Hantzsch–Widman nomenclature, established in the late 1800s, provided a systematic framework for naming these compounds, facilitating their classification and study.

The cyclohepta[b]pyrrol-2(1H)-one scaffold emerged as a structural analog of colchicine, a natural product with a tricyclic framework containing two cycloheptane rings. Researchers hypothesized that expanding the central ring of simpler heterocycles (e.g., cyclohexane) to seven members could enhance tubulin-binding affinity while mitigating toxicity. This hypothesis was validated in the 2020s with the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles, which exhibited nanomolar antiproliferative activity in the National Cancer Institute’s 60-cell-line screen.

Significance of Tetrazole-Substituted Heterocycles in Medicinal Chemistry

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are widely employed as bioisosteres for carboxylic acids due to their metabolic stability and ability to participate in hydrogen bonding. For example, the antihypertensive drug losartan incorporates a tetrazole moiety to mimic the carboxylate group of its predecessor, enabling oral bioavailability. In the context of cyclohepta[b]pyrrol-2(1H)-one derivatives, the tetrazole group enhances binding to the colchicine site of tubulin by forming critical interactions with residues such as Asn101 and Lys352.

The incorporation of a tetrazole substituent at the 3-position of the cyclohepta[b]pyrrol-2(1H)-one core (Figure 1) optimizes both electronic and steric properties. This modification increases dipole moment and polar surface area, improving solubility without compromising membrane permeability. Computational studies reveal that the tetrazole’s electron-deficient nature stabilizes the alkyne bend in strained cycloheptane systems, a feature critical for maintaining reactivity in click chemistry applications.

Research Trajectory and Scientific Importance

The development of 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-cyclohepta[b]pyrrol-2(1H)-one represents a convergence of three research trajectories:

  • Ring Expansion Strategies : Early analogs with six-membered central rings (e.g., cyclohexane) showed moderate tubulin polymerization inhibition (IC~50~ = 8–15 μM). Expanding to a seven-membered ring reduced steric hindrance, enabling deeper penetration into the colchicine binding pocket (IC~50~ = 1.9–8.2 μM).
  • Microwave-Assisted Synthesis : Traditional methods for tetrazole cyclization required hazardous reagents like HN~3~. Modern protocols employ trimethylsilyl azide (TMSN~3~) under microwave irradiation, achieving yields >80% in 10–15 minutes.
  • Molecular Hybridization : Combining the tetrazole motif with the lipophilic 7-isopropyl-1-benzyl substituent balances solubility and target engagement, as evidenced by logP values of 2.8–3.2 and mean graph midpoints of 0.08–0.41 μM in cancer cell lines.

Current Research Landscape and Knowledge Gaps

Despite promising in vitro results, critical gaps remain:

Research Aspect Current Understanding Unresolved Questions
Synthetic Accessibility Microwave-assisted methods enable gram-scale production Scalability of cobalt-mediated Nicholas reactions for vinyl-substituted analogs
Mechanistic Insights Tubulin polymerization inhibition via colchicine site binding Structural basis for selectivity over βIII-tubulin isoforms
Biological Evaluation GI~50~ = 5.4 μM in HepG2 cells; IC~50~ = 2.6 μM in tubulin assays In vivo efficacy in xenograft models and pharmacokinetic profiling
Computational Modeling Docking studies suggest interactions with Asn101 and Lys352 Free energy calculations (e.g., MM-GBSA) to quantify binding affinity

Properties

IUPAC Name

1-benzyl-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)15-9-6-10-16-17(11-15)25(12-14-7-4-3-5-8-14)20(26)18(16)19-21-23-24-22-19/h3-11,13H,12H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQZSSQCFHRJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=CC=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168067
Record name Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166042-09-7
Record name Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166042097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cycloheptane ring fused with a pyrrole moiety and a tetrazole group, which may contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that tetrazole derivatives possess antibacterial and antifungal activities, which may extend to the compound .

Example Findings:

  • In vitro Studies : A series of tetrazole compounds were tested using the disc diffusion method, showing zones of inhibition against various bacterial strains. The compound exhibited moderate activity compared to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of cyclohepta(b)pyrrol-2(1H)-one derivatives has been explored in multiple studies. The compound's ability to inhibit cancer cell proliferation was evaluated against several cancer cell lines.

Case Study: NCI Drug Screen

A class of pyrrolo derivatives similar to cyclohepta(b)pyrrol-2(1H)-one was screened against 60 human cancer cell lines. These compounds demonstrated potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .

Cell Line GI50 (μM)
MDA-MB-4350.15
K-5620.39
HL-600.53

The mechanism by which cyclohepta(b)pyrrol-2(1H)-one exerts its biological effects appears to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

Cyclohepta(b)pyrrol-2(1H)-one can be compared with other heterocyclic compounds to understand its unique properties better.

Compound Activity Notes
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoleAnticancer (GI50 < 0.5 μM)Stronger activity than cyclohepta derivative
6-Chloro-1H-pyrrolo[2,3-b]pyridineModerate AntimicrobialSimilar structure but different activity profile

Research Applications

The ongoing research into cyclohepta(b)pyrrol-2(1H)-one suggests several potential applications:

  • Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting microbial infections and cancer.
  • Synthetic Chemistry : As a building block for synthesizing more complex compounds in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of cyclohepta(b)pyrrol-2(1H)-one exhibit promising anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlights the synthesis of related compounds that inhibit tumor growth in various cancer cell lines. These compounds engage in mechanisms that disrupt cell proliferation and induce apoptosis in malignant cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that it possesses significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Neurological Applications
There is emerging interest in the neuroprotective effects of cyclohepta(b)pyrrol-2(1H)-one derivatives. Preliminary studies suggest that these compounds may have a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Pharmacological Insights

4. Mechanism of Action
The pharmacological profile of cyclohepta(b)pyrrol-2(1H)-one suggests that it acts through multiple pathways. Its interaction with specific receptors involved in pain modulation and inflammation has been documented, making it a candidate for analgesic drug development .

5. Toxicity and Safety
Toxicological assessments indicate that while the compound exhibits therapeutic potential, it also requires careful evaluation regarding safety profiles. Studies report an LD50 greater than 2 g/kg in rodent models, suggesting a relatively low acute toxicity but necessitating further investigation into chronic effects .

Material Science Applications

6. Polymer Chemistry
In material science, cyclohepta(b)pyrrol-2(1H)-one has been explored as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis
Antimicrobial PropertiesEffective against various bacterial strains
Neurological ApplicationsPotential neuroprotective effects
Mechanism of ActionModulates pain and inflammation pathways
ToxicityLD50 > 2 g/kg; low acute toxicity
Material ScienceEnhances thermal stability and mechanical properties in polymers

Case Studies

Case Study 1: Anticancer Research
A comprehensive study published in ACS Journal details the synthesis of cyclohepta(b)pyrrol derivatives and their evaluation against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against multi-drug resistant bacterial strains. The findings revealed significant antimicrobial activity, suggesting potential applications in treating resistant infections .

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The synthesis of this compound involves multi-step reactions, primarily focusing on introducing substituents to the cyclohepta[b]pyrrol-2(1H)-one scaffold. Key methods include:

Substitution at Position 1 (Benzylation)

  • Reagents/Conditions : Benzyl halides or benzyl alcohols under nucleophilic substitution or Mitsunobu conditions.

  • Example : Reaction of 3-cyano-5-isopropyl-1-azaazulane-2-one with benzyl chloride in the presence of a base (e.g., K₂CO₃) yields the benzyl-substituted intermediate .

Isopropyl Substitution at Position 7

  • Reagents/Conditions : Alkylation using isopropyl halides or Friedel-Crafts acylation followed by reduction.

Reactivity of the Tetrazolyl Group

The tetrazole ring (1H-tetrazol-5-yl) is a key pharmacophore, enabling diverse transformations:

Reaction Type Reagents/Conditions Products/Applications
Coordination Chemistry Metal ions (Fe³⁺, Cu²⁺)Stable chelates for medicinal applications .
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-substituted tetrazoles for drug design .
Cycloaddition Acetylene derivatives, Cu catalysisTriazoles or fused heterocycles .

Reactions of the Pyrrolone Core

The cyclohepta[b]pyrrol-2(1H)-one core participates in:

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Product : Secondary alcohol derivatives (e.g., 1,2-dihydro-1-azaazulene) .

Oxidation

  • Reagents : KMnO₄ or CrO₃.

  • Product : Quinone-like structures via ketone oxidation.

Electrophilic Aromatic Substitution

  • Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

  • Product : Nitro- or chloro-substituted derivatives .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable further functionalization:

Reaction Catalyst/Ligand Substrates Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Aryl boronic acids75–89%
Buchwald-Hartwig Pd₂(dba)₃, XantphosAryl halides + amines82–95%

Key Research Findings

  • Antimicrobial Activity : Tetrazole derivatives exhibit inhibition against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 100–125 µg/mL) .

  • Enzyme Inhibition : The tetrazolyl group binds fibroblast growth factor receptors (FGFRs), suppressing signaling pathways .

  • Stability : The benzyl and isopropyl groups enhance lipophilicity, improving metabolic stability .

Comparative Reactivity Table

Position Functional Group Reactivity Key References
1BenzylSusceptible to oxidation/cleavage
3TetrazolylCoordination, alkylation, cycloaddition
7IsopropylSteric hindrance limits electrophilic substitution

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Similarities

  • Benzo-Cyclohepta Derivatives :
    The compound 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine () shares a fused cycloheptene ring system. However, its benzo-pyridine core differs from the pyrrolone in the target compound, and it lacks a tetrazole group. The piperidylidene substituent may confer distinct receptor-binding properties compared to the benzyl group in the target compound .

Tetrazole-Containing Compounds

  • 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide ():
    This analog features a tetrazole group linked to a benzo[b]thiophene scaffold. While the tetrazole moiety is retained, the core lacks the seven-membered ring, and the isopropoxy/methoxy substituents differ from the isopropyl/benzyl groups in the target compound. Such variations may influence solubility and target specificity .

Isopropyl-Substituted Heterocycles

  • (S,E)-6-(2-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)vinyl)-4-hydroxy-5,6-dihydro-2H-pyran-2-one (): The isopropyl group here is attached to an indole ring, contrasting with the cycloheptapyrrolone core.

Substituent-Driven Pharmacological Implications

Tetrazole vs. Carboxamide/Carboxylate Groups

  • Tetrazole Advantages: Tetrazole (pKa ~4.9) mimics carboxylic acids (pKa ~4.2) in ionization but offers metabolic stability, as seen in sartans (e.g., losartan). The target compound’s tetrazole may enhance oral bioavailability compared to carboxylate-containing analogs like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () .

Benzyl vs. Piperidylidene/Aryl Groups

  • Benzyl in Target Compound : The phenylmethyl group may facilitate π-π stacking with aromatic residues in target proteins, whereas piperidylidene () or fluorophenyl () groups could alter binding kinetics due to differing electronic and steric profiles .

Q & A

Q. Key Optimization Parameters :

  • Temperature control (e.g., −32°C for ketone enolate formation) .
  • Solvent selection (THF for enolate stability, ethanol for recrystallization) .

How do spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : The tetrazole proton (δ ~8.0–8.3 ppm) and aromatic protons from the phenylmethyl group (δ ~7.1–7.4 ppm) are diagnostic. The cycloheptane ring protons appear as multiplet signals (δ ~2.5–3.5 ppm) due to ring strain .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C20H22N5O requires m/z 348.1925). Fragmentation patterns confirm substituent loss (e.g., isopropyl or tetrazole groups) .

Example : A related pyrrol-2-one derivative (C17H23N3O2) showed HRMS data with <2 ppm error, validating its structure .

What mechanistic insights explain the reactivity of the tetrazole group in this compound?

Advanced Research Focus
The 1H-tetrazol-5-yl group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity. Mechanistically:

  • Acid-base behavior : The tetrazole’s NH proton (pKa ~4.5–5.0) enables pH-dependent solubility, critical for in vitro assays .
  • Coordination chemistry : The tetrazole nitrogen atoms can chelate metal ions (e.g., Zn²+ in enzyme inhibition studies), as seen in HIV protease inhibitors .

Contradictions : While tetrazoles generally improve bioavailability, steric hindrance from the phenylmethyl group may reduce binding affinity in some targets .

How do reaction conditions impact the stereochemical outcome of the cycloheptane ring?

Q. Advanced Research Focus

  • Temperature : Lower temperatures (−32°C) favor enolate formation, minimizing side reactions during cyclization .
  • Catalysts : LHMDS (lithium hexamethyldisilazide) promotes regioselective ketone activation, while toxic catalysts (e.g., AlCl3) are avoided in green chemistry approaches .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates, improving yields (63–86%) compared to non-polar solvents .

Case Study : A base-assisted cyclization in ethanol yielded 5-hydroxy-3,5-diphenylpyrrol-2-one with 63% yield and >96% purity after recrystallization .

What computational strategies predict the compound’s bioactivity against disease targets?

Q. Advanced Research Focus

  • Docking studies : Molecular docking (AutoDock Vina) can model interactions between the tetrazole group and enzymatic active sites (e.g., cyclooxygenase-2 or HIV integrase) .
  • QSAR modeling : Parameters like logP (predicted ~2.8) and polar surface area (~90 Ų) correlate with membrane permeability and bioavailability .
  • MD simulations : Simulations (GROMACS) assess stability of the cycloheptane ring in lipid bilayers, informing drug delivery strategies .

Limitations : Computational models may underestimate steric effects from the 7-isopropyl substituent, requiring experimental validation .

How does the phenylmethyl substituent influence the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Lipophilicity : The phenylmethyl group increases logP by ~1.5 units, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Metabolic stability : The benzyl moiety slows oxidative metabolism (CYP3A4), as observed in similar compounds with half-lives >6 hours in hepatic microsomes .

Contradictions : While bulkier substituents improve stability, they may hinder target engagement (e.g., reduced IC50 in enzyme assays) .

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